3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide

Overview

Description

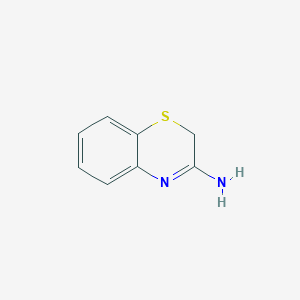

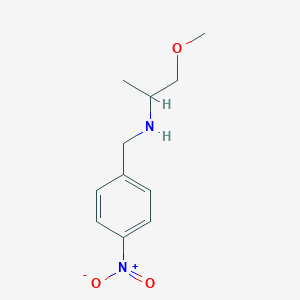

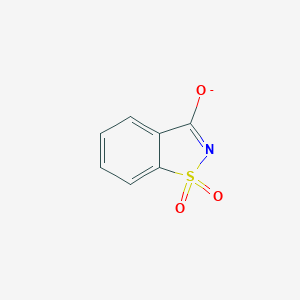

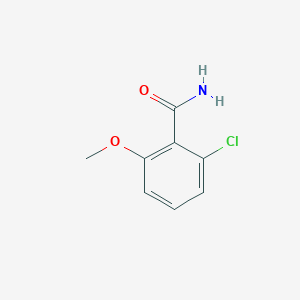

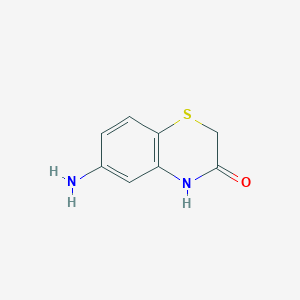

3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide, also known as BIT, is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in various fields. BIT is a white crystalline solid that is soluble in water and shows excellent thermal stability. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in pharmaceuticals, cosmetics, and other industries.

Scientific Research Applications

Phytotoxic Activities

A study by Miyamoto, Ikeda, & Wakabayashi (2003) explored the phytotoxic activities of N-substituted phenyl isothiazolone derivatives, including 3-oxo-1,2-benzisothiazol-2-ide 1,1-dioxide. These compounds demonstrated significant phytotoxicity, indicating potential use as peroxidizing herbicides.

Biological Activity and Derived Radicals

In 2010, Zakharova et al. synthesized various N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, evaluating their inhibitory activity against human leukocyte elastase and acetylcholinesterase. This indicates potential biomedical applications for these compounds.

Structural Analysis and Reactivity

A study by Fonseca (2009) provided a structural analysis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, exploring its reactivity in catalytic transfer reduction. This contributes to understanding the chemical reactivity of such compounds.

Photochemistry Studies

Ismael et al. (2012) conducted a study on the photochemistry of a novel tetrazole-saccharyl conjugate, which included 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. They proposed various photofragmentation pathways, relevant in the field of photochemistry.

Molecular Structure and Infrared Spectra

The work of Kaczor et al. (2008) focused on the molecular structure and infrared spectra of monomeric 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide. This study aids in understanding the vibrational spectra and molecular geometry of such compounds.

Catalytic Applications in Organic Synthesis

Banerjee et al. (2020) Banerjee, Bhardwaj, Kaur, Kaur, & Singh (2020) summarized the catalytic applicability of saccharin and its derivatives, including 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, in various organic transformations. This highlights the potential use of these compounds in synthetic organic chemistry.

Biologically Active Derivatives

Zia-ur-Rehman et al. (2009) Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan (2009) synthesized a series of biologically active derivatives of 1,2-benzisothiazole, demonstrating their potential in medicinal chemistry.

Synthetic Utilization in Polynitroaromatic Compounds

Zlotin et al. (2000) Zlotin, Kislitsin, Podgursky, Samet, Semenov, Buchanan, III, & Gakh (2000) reported on the synthesis of 4,6-dinitro-1,2-benzisothiazol-3-ones from 2-benzylthio-4,6-dinitrobenzamides, indicating the synthetic versatility of these compounds in organic chemistry.

Chapman Rearrangement in Pseudosaccharins

Kaczor et al. (2008) Kaczor, Proniewicz, Almeida, Gómez-Zavaglia, Cristiano, Beja, Silva, & Fausto (2008) studied the Chapman-type rearrangement in pseudosaccharins, providing insight into the rearrangement mechanisms of these compounds.

Preparation from Lithiated Intermediates

Dunn et al. (2004) Dunn, Hajiaghamohseni, Lioi, Meierhoefer, Walters, & Beam (2004) described the preparation of 3-substituted 1,2-benzisothiazole 1,1-dioxides from lithiated intermediates, highlighting a synthetic pathway for these compounds.

properties

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NO3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872456 | |

| Record name | Saccharinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-1,2-benzisothiazol-2-ide 1,1-dioxide | |

CAS RN |

16766-82-8 | |

| Record name | Saccharinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)